3-Phenylcyclobutanone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-phenylcyclobutylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSRYYWZHNJBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=NO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723565 | |
| Record name | N-(3-Phenylcyclobutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99059-91-3 | |
| Record name | N-(3-Phenylcyclobutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-phenylcyclobutylidene)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformation Pathways of 3 Phenylcyclobutanone Oxime
Ring-Opening Reactions
The inherent ring strain of the cyclobutane (B1203170) core in 3-phenylcyclobutanone (B1345705) oxime makes it susceptible to ring-opening reactions under various conditions. These reactions often proceed via radical intermediates, leading to selective C-C bond cleavage and the formation of functionalized aliphatic nitriles.
A prominent pathway for the transformation of cycloketone oximes involves the generation of an iminyl radical. thieme-connect.de This highly reactive intermediate initiates a cascade that results in the cleavage of a C-C bond within the cyclobutane ring. nih.govrsc.org The formation of the iminyl radical can be achieved through several methods, including photoredox catalysis or the use of chemical oxidants. nih.govrsc.org Once formed, the iminyl radical triggers the fragmentation of the strained four-membered ring. nih.gov
The iminyl-radical-triggered C-C bond cleavage of cyclobutanone (B123998) oximes is an effective strategy for producing distal cyano-substituted alkyl radicals. rsc.org This process involves the homolytic cleavage of the N-O bond to form the iminyl radical, which is followed by the cleavage of the C1-C2 bond of the cyclobutane ring. This ring-opening step relieves the ring strain and results in the formation of a stable γ-cyanoalkyl radical. nih.gov This radical species is a valuable synthetic intermediate that can participate in a wide range of subsequent transformations, including additions to unsaturated acceptors, allowing for the synthesis of diverse alkyl nitriles without the use of toxic cyanide sources. thieme-connect.dersc.org
Sulfuryl fluoride (B91410) (SO₂F₂) has been effectively employed to mediate the ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes. beilstein-journals.orgnih.gov This methodology facilitates the construction of various δ-olefin-containing aliphatic nitriles, often with high selectivity for the (E)-configuration of the newly formed double bond. beilstein-journals.orgbeilstein-archives.org The reaction is valued for its mild conditions and broad substrate scope. nih.gov
A typical procedure involves reacting a cyclobutanone oxime derivative with an alkene in the presence of a copper catalyst, a base, and an atmosphere of SO₂F₂. beilstein-journals.orgnih.gov
Table 1: SO₂F₂-Mediated Ring-Opening Cross-Coupling of Cyclobutanone Oxime with Alkenes
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,1-Diphenylethylene | Cu₂O | KOAc | Dioxane | 100 | 5,5-Diphenyl-5-pentenenitrile | 85 |
| 2 | Styrene (B11656) | Cu₂O | KOAc | Dioxane | 100 | 5-Phenyl-5-pentenenitrile | 75 |
| 3 | 4-Methylstyrene | Cu₂O | KOAc | Dioxane | 100 | 5-(p-Tolyl)-5-pentenenitrile | 78 |
Data sourced from supporting information of similar reactions. beilstein-journals.org
The proposed mechanism for the SO₂F₂-mediated ring-opening begins with the direct activation of the N-O bond. beilstein-journals.orgnih.gov In the presence of a base, the cyclobutanone oxime reacts with SO₂F₂ to generate an oxime sulfonyl ester intermediate (fluorosulfonate). beilstein-journals.orgnih.gov This intermediate is then proposed to undergo a single-electron reduction, typically by a copper(I) species in the catalytic cycle, to afford an iminyl radical. beilstein-journals.org This radical intermediate then undergoes the characteristic C-C bond cleavage to produce the cyano-substituted alkyl radical, which is subsequently trapped by an alkene to furnish the final cross-coupled product. beilstein-journals.org The existence of the oxime sulfonyl ester intermediate has been supported by experiments where it was generated in situ and successfully yielded the desired product in the absence of SO₂F₂ gas. beilstein-journals.org
Transition metals play a crucial role in catalyzing the C-C bond cleavage of cyclobutanone oximes, providing efficient routes to various nitrile-containing compounds. researchgate.net Catalysts based on copper, nickel, palladium, and rhodium have been successfully employed. researchgate.netresearchgate.netrsc.org These reactions often proceed through a radical pathway initiated by a single-electron transfer from the metal center to the oxime derivative. nih.gov
For instance, copper catalysts have been used for the intramolecular ring-opening and reconstruction of cyclobutanone oxime esters to synthesize 3,4-dihydronaphthalene-2-carbonitriles. rsc.org Nickel catalysis has been utilized in the [2+2+1] carboannulation of enynes with cyclobutanone oximes, where the oxime serves as a radical precursor. nih.gov Furthermore, rhodium(III)-catalyzed processes involving the activation of both C-H and C-C bonds have been developed to produce complex heterocyclic structures. researchgate.net A transition-metal-free approach has also been reported, where a diboron (B99234) reagent acts as both the boron source and an electron donor to initiate the C-C bond cleavage. nih.govcapes.gov.br
Table 2: Examples of Transition-Metal-Catalyzed C-C Bond Cleavage
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Cu₂O | Cyclobutanone Oxime Ester | 3,4-Dihydronaphthalene-2-carbonitrile | rsc.org |
| NiCl₂ | Cyclobutanone Oxime Ester | 4H-Cyclopenta[c]quinolin-4-one | nih.gov |
| Rh(III) Complex | Aryl Oxime | N-(2-cyanoaryl)-3-(trifluoromethyl)isoquinolin-1(2H)-imine | researchgate.net |
SO2F2-Mediated Ring-Opening Cross-Coupling
Rearrangement Reactions
In addition to ring-opening reactions, oximes are known to undergo rearrangement reactions, most notably the Beckmann rearrangement. researchgate.netmasterorganicchemistry.com This reaction typically occurs under acidic conditions, where the oxime is converted into an amide or a nitrile. masterorganicchemistry.com For a ketoxime like 3-phenylcyclobutanone oxime, the Beckmann rearrangement would involve the migration of one of the α-carbon atoms to the nitrogen atom, with the simultaneous departure of the hydroxyl group as a leaving group (usually after protonation). This would lead to the formation of a lactam (a cyclic amide).
Another potential rearrangement is the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.org This transformation is typically carried out by first converting the oxime to a better leaving group, such as a tosylate, followed by treatment with a base. The reaction proceeds through an azirine intermediate, which is subsequently hydrolyzed. wikipedia.org For this compound, this would result in the formation of 2-amino-3-phenylcyclobutanone. While these are classic reactions of oximes, the specific application and outcomes for the this compound substrate depend heavily on the reaction conditions employed.
Schmidt-Type Rearrangements
Schmidt-type reactions represent a significant pathway for the ring expansion of cyclobutanones, converting them into valuable lactams. These reactions are analogous to the Baeyer-Villiger oxidation but introduce a nitrogen atom into the ring system. nih.gov
The regioselectivity of the Schmidt reaction, which dictates which carbon-carbon bond adjacent to the carbonyl group is cleaved and where the nitrogen atom is inserted, is a critical aspect. In the context of 3-substituted cyclobutanones, the migratory aptitude of the adjacent groups plays a crucial role. Research has shown that the reaction can proceed with high regioselectivity. nih.gov For instance, in an asymmetric Schmidt reaction developed by Aubé and co-workers, the use of a chiral azidopropanol and boron trifluoride facilitates the formation of an oxocarbenium ion from 3-phenylcyclobutanone. nih.gov This intermediate is then intramolecularly trapped by the azide, leading to a spirocyclic intermediate that dictates the regiochemical outcome. nih.gov
A study on the nitrogen insertion into cyclobutanones using amino diphenylphosphinates demonstrated that the migrating aptitude of the adjacent groups aligns with that of the parent Baeyer-Villiger reaction, allowing for a highly regioselective insertion process with a regiomeric ratio of up to >99:1. nih.gov This high degree of control is essential for the synthesis of specific lactam isomers.
Aza-Baeyer-Villiger Type Reactions
The aza-Baeyer-Villiger reaction is a powerful method for the synthesis of lactams from cyclic ketones. This reaction involves the insertion of a nitrogen atom adjacent to the carbonyl group of the cyclobutanone ring.
Recent advancements have focused on developing milder and more selective versions of this transformation. One notable approach utilizes amino diphenylphosphinates to achieve the ring expansion of cyclobutanones to γ-lactams under mild conditions. nih.govorganic-chemistry.org A key feature of this method is that the rearrangement proceeds through a Criegee-like intermediate, bypassing the formation of a distinct oxime species. nih.govorganic-chemistry.org This pathway is significantly different from the classical Beckmann reaction. nih.govorganic-chemistry.org The reaction demonstrates broad functional group tolerance and is highly regioselective, stereospecific, and chemoselective. organic-chemistry.orgresearchgate.net The utility of this method has been showcased in the synthesis of medicinally relevant compounds, including the drug candidate Rolipram. nih.govorganic-chemistry.org
The table below summarizes the key aspects of a study on the aza-Baeyer-Villiger rearrangement of a cyclobutanone, highlighting the high selectivity achieved.
| Feature | Result |
| Regioselectivity | >99:1 rr |
| Enantiospecificity | >99% |
| Chemoselectivity | >99% |
Data sourced from Org. Lett. 2022, 24, 6171-6175 nih.gov
Beckmann-Like Rearrangements
The Beckmann rearrangement traditionally involves the conversion of an oxime to an amide under acidic conditions. However, novel Beckmann-like rearrangements of this compound derivatives have been developed that proceed under different mechanistic pathways.
Research into boron-induced transformations of oximes has revealed unique reactivity. For example, the use of boron trifluoride can initiate the formation of an oxocarbenium ion from 3-phenylcyclobutanone and a chiral azido (B1232118) alcohol, which is a key step in an asymmetric Schmidt-type reaction that proceeds via an intramolecular trapping mechanism. nih.gov While not a direct transesterification, this illustrates the role of boron-based reagents in activating the cyclobutanone system towards rearrangement.
Annulation Reactions
Annulation reactions involving this compound esters provide access to complex fused and spirocyclic ring systems. These reactions often proceed through radical-mediated pathways.
Copper catalysis has been instrumental in developing novel annulation reactions of cyclobutanone oxime esters. A copper-mediated radical-induced ring-opening and relay cascade carboannulation reaction of nih.govfullerene with cyclobutanone oxime esters has been reported to produce nih.govfullerene-fused cyclopentanes. researchgate.netnih.gov This transformation utilizes inexpensive copper salts as both promoters and halogen sources under redox-neutral conditions. nih.gov
Another significant development is the copper-catalyzed radical-induced ring-opening and reconstruction of cyclobutanone oxime esters for the synthesis of 3,4-dihydronaphthalene-2-carbonitriles. researchgate.net This process involves the selective cleavage of a C-C bond and proceeds under mild conditions, avoiding the need for ligands, oxidants, and toxic cyanide salts. researchgate.net
Furthermore, a copper-catalyzed ring-opening/cyclization of cyclobutanone oxime esters with various alkenes has been developed to synthesize valuable 2-pyrrolidones and benzimidazo[2,1-a]isoquinolin-6(5H)-ones. This method employs CuCl as a catalyst and K2S2O8 as an oxidant in a green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), highlighting a move towards more sustainable synthetic protocols.
The table below outlines the conditions and products of a copper-catalyzed annulation reaction.
| Reactants | Catalyst | Oxidant | Product |
| Cyclobutanone Oxime Esters, Alkenes | CuCl | K2S2O8 | 2-Pyrrolidones, Benzimidazo[2,1-a]isoquinolin-6(5H)-ones |
Data sourced from a study on ring-opening/cyclization of cyclobutanone oxime esters.
Mechanistic Investigations of 3 Phenylcyclobutanone Oxime Transformations
Computational Studies and DFT Calculations
Theoretical chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the intricate pathways of reactions involving 3-phenylcyclobutanone (B1345705) oxime. These studies provide a molecular-level understanding of reaction barriers, intermediate stabilities, and the origins of selectivity.
Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving cyclobutanone (B123998) oxime esters. In the study of a transition-metal-free C-C bond cleavage and borylation reaction, DFT calculations were performed to support the proposed radical chain mechanism. rsc.org These calculations utilized the standard 6-31+G(d,p) basis set. rsc.org Geometries of reactants, intermediates, and products were optimized, and harmonic vibrational analyses were conducted to confirm that each minimum energy structure had no imaginary frequencies, while each transition state possessed only one imaginary frequency. rsc.org The minimum energy path was further traced using intrinsic reaction coordinate (IRC) methods to ensure that the identified transition states correctly connect the reactants and products. rsc.org
DFT calculations have also shed light on rhodium-catalyzed "cut-and-sew" reactions of cyclobutanones. These studies revealed that the reaction likely proceeds through an oxidative addition into the C(alkyl)–C(carbonyl) bond to form a rhodacycle intermediate. acs.org Furthermore, calculations showed that anti-Bredt bridged ring intermediates, which are typically highly unstable, can be stabilized through coordination with the rhodium catalyst. acs.org In the nitrogen insertion reaction of 3-phenylcyclobutanone to form γ-lactams, computational analysis supported a Curtin–Hammett scenario, providing a model for the observed stereoinduction. nih.gov
DFT calculations are crucial for explaining and predicting the selectivity observed in various transformations. For instance, in the asymmetric nitrogen-based ring expansion of prochiral 3-phenylcyclobutanones, computational studies helped to corroborate the mechanistic analysis that explains the downstream stereoinduction of up to 88:12 dr. nih.gov
Theoretical models have also been applied to understand regioselectivity. In copper-catalyzed reactions of 2-substituted cyclobutanone oxime esters, an unexpected C-C bond cleavage occurs at the less sterically hindered carbon atom. This proceeds through a thermodynamically less favorable pathway, a phenomenon that can be rationalized through computational analysis of the different possible radical ring-opening pathways. Similarly, DFT calculations have been employed to understand enantioselectivity in various desymmetrization reactions by comparing the energies of competing transition states. ua.es For example, in the C-H activation catalyzed by a rhodium(III) complex, theoretical results indicated that the C-H bond activation is the rate-determining and enantioselectivity-determining step. ua.es
Experimental Mechanistic Elucidations
While computational studies provide theoretical frameworks, experimental work is essential to validate these models and provide tangible evidence for the proposed mechanisms. Techniques such as isotopic labeling, intermediate characterization, and radical clock experiments have been pivotal.
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction. While specific isotopic labeling studies focusing solely on 3-phenylcyclobutanone oxime are not extensively documented in the provided context, this method has been widely used to elucidate mechanisms in related systems, such as the rearrangement of other strained rings and the elucidation of aldehyde oxidation mechanisms. acs.orgethernet.edu.et Such studies are critical for distinguishing between different potential rearrangement pathways, for example, by tracking the migration of labeled carbon atoms in the cyclobutane (B1203170) ring.
The direct detection and characterization of transient intermediates provide compelling evidence for a proposed reaction mechanism. In the ring expansion of 3-phenylcyclobutanone with an aminoindanol (B8576300) derivative, spectroscopic and crystallographic studies supported the proposed mechanism. nih.gov The reaction is thought to proceed through a hemiaminal intermediate rather than a classic oxime, which was a key finding from the mechanistic analysis. nih.gov
In radical-mediated reactions, the use of trapping agents is a common strategy. For the transition-metal-free borylation of a cyclobutanone oxime ester, adding 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a radical scavenger, resulted in the formation of only trace amounts of the desired product. rsc.org Instead, the cyanoalkyl-TEMPO adduct was isolated in 50% yield, strongly implying the involvement of a radical intermediate. rsc.org
Radical clock experiments are designed to detect the presence of radical intermediates by using substrates that undergo a characteristic and rapid unimolecular rearrangement if a radical is formed. Several studies on cyclobutanone oxime esters have employed this technique to confirm a radical pathway. rsc.orgbeilstein-journals.orgthieme-connect.de
In a notable example, radical-clock substrates were subjected to standard borylation conditions. rsc.org The experiments yielded cyclized products exclusively, with no linear coupling products detected, which provides strong support for a radical-mediated pathway. rsc.org A photoinduced palladium-catalyzed reaction also utilized a radical clock experiment with a cyclopropyl-substituted substrate to probe the involvement of radical species. doi.org
| Radical Clock Substrate | Reaction Conditions | Observed Product(s) | Conclusion | Reference |
| Cyclobutanone oxime ester with pendant alkene/cyclopropane | Standard borylation | Cyclized borylation products | Supports a radical pathway via ring-opening/cyclization cascade | rsc.org |
| Cyclobutanone oxime ester 1a and (1-cyclopropylvinyl)benzene | Photoinduced Pd-catalysis | Ring-opened product from cyclopropyl (B3062369) fragmentation | Indicates the presence of a radical intermediate | doi.org |
| Cyclobutanone oxime ester with TEMPO | Standard borylation | Cyanoalkyl-TEMPO adduct (50% yield) | Confirms the generation of a cyanoalkyl radical | rsc.org |
Stereochemical and Regioselective Aspects in Reactions of 3 Phenylcyclobutanone Oxime
Control of Stereoselectivity in Rearrangements
Rearrangement reactions involving 3-phenylcyclobutanone (B1345705) derivatives, such as the Beckmann and Schmidt rearrangements, are pivotal for the synthesis of various nitrogen-containing heterocyclic compounds. The stereochemical course of these reactions is highly dependent on the substrate's structure and the reaction conditions employed.
The substitution pattern on the cyclobutane (B1203170) ring significantly influences the diastereoselectivity and enantioselectivity of rearrangements. For instance, in asymmetric ring expansion reactions of prochiral 3-phenylcyclobutanone, the use of chiral auxiliaries can induce high levels of stereocontrol.
A notable example is the desymmetrization of 3-phenylcyclobutanone via a nitrogen insertion strategy to produce chiral γ-lactams. nih.gov In this process, the use of (1S,2R)-1-amino-2-indanol as a chiral auxiliary, in combination with an in-situ activating agent like trichloroisocyanuric acid, leads to the formation of a key N,O-ketal intermediate. nih.gov The subsequent rearrangement proceeds under a Curtin-Hammett scenario, where the relative energies of the diastereomeric transition states, rather than the ground state populations of the N,O-ketal diastereomers, determine the final product's stereochemistry. This allows for a downstream stereoinduction, achieving high diastereomeric ratios (up to 88:12 dr) in the resulting γ-lactam product. nih.gov The absolute configuration of the major diastereomer is dictated by the chirality of the aminoindanol (B8576300) auxiliary. nih.gov
The influence of substrate structure extends to substituents on the phenyl ring and the cyclobutane core. While various functional groups on the phenyl ring, such as ethers and esters, are tolerated, they can impact the selectivity of the rearrangement. nih.gov Furthermore, the presence of additional substituents on the cyclobutane ring can introduce further stereochemical complexity, affecting the facial selectivity of the initial attack by the nitrogen nucleophile and the subsequent migratory aptitude of the adjacent carbon centers.
Research has also explored the stereoselective reduction of the oxime of 3-phenylcyclobutanone to yield cis-3-phenylcyclobutylamine. researchgate.net This stereochemical outcome is confirmed through a series of transformations involving the corresponding cyclobutanol (B46151) isomers. researchgate.net
Table 1: Influence of Chiral Auxiliary on γ-Lactam Synthesis from 3-Phenylcyclobutanone
| Chiral Auxiliary | Activating Agent | Product | Diastereomeric Ratio (dr) |
| (1S,2R)-1-amino-2-indanol | Trichloroisocyanuric acid | Chiral γ-lactam | Up to 88:12 |
Regiochemical Control in Ring-Opening and C-C Cleavage
The regioselectivity of ring-opening and C-C bond cleavage reactions of 3-phenylcyclobutanone oxime and its derivatives is governed by a combination of electronic and steric factors. The strained four-membered ring is susceptible to cleavage under various conditions, and the position of the phenyl group and the nature of the reagents dictate which bond is broken.
In many reactions, the phenyl group acts as a significant directing group. For instance, in Schmidt-type reactions of 3-phenylcyclobutanone, the migration of the more electron-rich aryl group is favored, leading to regioselective formation of the corresponding lactam. acs.org This is attributed to the stabilization of the electron-deficient transition state by the phenyl group during the rearrangement. acs.org
Steric hindrance also plays a critical role in determining the regiochemical outcome. In copper-catalyzed [4+1] annulation reactions of cyclobutanone (B123998) oxime esters with enaminothiones, the C-C bond cleavage occurs regioselectively. For 2-substituted cyclobutanone oxime esters, the cleavage happens between the iminyl carbon and the less sterically hindered vicinal carbon atom. However, for 3-substituted cyclobutanone oximes, including those with a phenyl group, the reaction proceeds efficiently, suggesting that the electronic influence of the substituent can override simple steric arguments in this particular transformation.
The interplay between directing group effects and steric hindrance is also evident in transition-metal-catalyzed "cut-and-sew" reactions. acs.org While the phenyl group can direct the initial oxidative addition step in some catalytic cycles, the steric bulk around the metal center can influence the subsequent bond-forming steps, leading to specific regioisomers. unive.it The inherent ring strain of the cyclobutane ring makes it a good substrate for C-C bond activation, and the regioselectivity of this activation is a key aspect of its synthetic utility. researchgate.net
Table 2: Regioselectivity in Reactions of Substituted Cyclobutanone Oximes
| Reaction Type | Substituent Position | Observed Regioselectivity | Key Influencing Factors |
| Schmidt-type rearrangement | 3-Phenyl | Favored migration of the phenyl group | Electronic effect (stabilization of transition state) |
| Copper-catalyzed [4+1] annulation | 2-Substituted | Cleavage adjacent to the less hindered carbon | Steric hindrance |
| Copper-catalyzed [4+1] annulation | 3-Substituted | Efficient reaction, less dependent on simple sterics | Electronic effects of the substituent |
Transition Metal Catalysisnih.govrsc.orgamazonaws.comlookchem.comunive.itacs.org
Transition metal catalysis is a cornerstone in the functionalization of cyclobutanone oximes, facilitating reactions that are otherwise challenging. Metals like copper, rhodium, and gold have unique catalytic cycles that enable specific transformations. nih.govrsc.orgamazonaws.comlookchem.comunive.itacs.org
Copper catalysts are effective in promoting radical-mediated reactions of cyclobutanone oxime esters. These processes often involve the cleavage of the strained C1-C2 bond of the cyclobutane ring.
One notable application is the copper-catalyzed [4+1] annulation cascade. In this reaction, 3-substituted cyclobutanone oxime esters act as C1 building blocks, reacting with enaminothiones to produce 3-aminothiophene products in good yields. For instance, the reaction of 3-substituted cyclobutanone oxime esters with various enaminothiones resulted in the corresponding 3-aminothiophenes with yields ranging from 70-81%. Even a sterically hindered substrate like 3-methyl-3-phenylcyclobutanone oxime ester participated effectively in this transformation.
Another key process is the copper-catalyzed cross-coupling of cyclobutanone oxime esters with sulfonyl hydrazides, which yields cyano-containing sulfones. lookchem.com This method is distinguished by its use of an inexpensive copper catalyst system that operates without the need for ligands, bases, or toxic cyanides. lookchem.com Additionally, copper catalysis facilitates the coupling of cyclobutanone oxime esters with sulfur nucleophiles like aryl thiols at room temperature. nih.gov Depending on the reaction conditions, this can lead to either aryl cyanopropyl sulfides through C-C bond cleavage or N-arylthio cyclobutanone imines via N-S bond formation. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions of Cyclobutanone Oxime Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 3-Substituted Cyclobutanone Oxime Esters | Enaminothiones | Copper | 3-Aminothiophenes | 70-81% | |
| Cyclobutanone Oxime Esters | Sulfonyl Hydrazides | Copper | Cyano-containing Sulfones | Not specified | lookchem.com |
| Cyclobutanone Oxime Esters | Aryl Thiols | Cu(OAc)₂/DBU | Aryl Cyanopropyl Sulfides | 20-88% | nih.gov |
| Cyclobutanone Oxime Esters | Aryl Thiols | CuI/DBU | N-Arylthio Cyclobutanone Imines | 50-91% | nih.gov |
Rhodium catalysts are particularly effective in activating C-C bonds, enabling unique "cut-and-sew" transformations of cyclobutanones. acs.org These reactions deconstruct the cyclobutane ring and reassemble it into more complex fused or bridged ring systems. acs.org While many examples focus on the parent ketone, the principles extend to the broader class of cyclobutanone derivatives.
For instance, rhodium(I) catalysts have been used for the enantioselective intramolecular "cut-and-sew" reaction between cyclobutanones and alkynyl groups. acs.org This process, which uses a cationic Rh-DTBM-segphos catalyst, can achieve excellent enantioselectivity. acs.org Rhodium catalysis has also been applied to the desymmetrization of diarylmethylamines through C-H alkylation, showcasing its versatility in creating chiral centers. ua.es Rhodium oxime ether complexes have demonstrated activity in the hydrosilation of ketones. sci-hub.se
While not exclusively focused on the oxime, gold(I) catalysis provides powerful methods for synthesizing and manipulating the cyclobutanone core itself. Gold(I) catalysts are known to activate alkynes, making them susceptible to nucleophilic attack and subsequent rearrangement.
A key transformation is the gold(I)-catalyzed ring expansion of 1-alkynylcyclobutanols, which stereospecifically yields alkylidene cyclopentanones with high yields. organic-chemistry.org The mechanism is believed to involve the migration of a C-C sigma bond onto the gold-activated alkyne. organic-chemistry.org Furthermore, gold catalysis enables a C(sp³)-H insertion reaction of alkynones to form cyclobutanones, providing a synthetically useful alternative to traditional diazo-based methods. nih.gov Gold(I) has also been shown to catalyze the [2+2] cycloaddition of ynol ethers with alkenes, which, after hydrolysis, provides access to a broad range of cyclobutanone structures. recercat.catacs.org
Table 2: Gold(I)-Catalyzed Reactions Involving Cyclobutanone Scaffolds
| Substrate Type | Reaction Type | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 1-Alkynylcyclobutanols | Ring Expansion | Cationic Gold(I) Complex | Alkylidene Cycloalkanones | organic-chemistry.org |
| Alkynones | C(sp³)-H Insertion | Gold Carbene | Cyclobutanones | nih.gov |
| Ynol Ethers and Alkenes | [2+2] Cycloaddition | Gold(I) | Cyclobutanones (after hydrolysis) | recercat.catacs.org |
Organocatalysis and Non-Metallic Catalysisdicp.ac.cn
Organocatalysis offers a complementary approach to metal-based systems, often providing different reactivity and selectivity profiles under milder conditions.
Acid catalysis is fundamental to several classic reactions of oximes, most notably the Beckmann rearrangement. In this reaction, a protonated oxime undergoes a rearrangement where the group anti-periplanar to the N-O bond migrates, ultimately forming an amide after hydrolysis. rsc.org The selectivity of the reaction is determined by the migratory aptitude of the substituents and the relative stability of the oxime isomers. rsc.org For this compound, this rearrangement would lead to a ring-expanded lactam.
The related Schmidt reaction, which can be catalyzed by acids like triflic anhydride (B1165640) (Tf₂O) and formic acid (HCOOH), transforms ketones into amides and has been applied to cyclobutanones like 3-phenylcyclobutanone. acs.org
Desymmetrization Strategiessci-hub.se
The prochiral nature of 3-phenylcyclobutanone and its derivatives makes them ideal substrates for desymmetrization reactions, which is a powerful strategy for generating enantiomerically enriched molecules from achiral starting materials. ua.esnih.gov
Early work in this area involved the enantioselective deprotonation of 3-phenylcyclobutanone using chiral lithium amides to control subsequent aldol (B89426) reactions. nih.gov More recently, organocatalytic approaches have been developed. For example, proline-based catalysts can activate 3-phenylcyclobutanone through the formation of a chiral enamine, which then directs the enantioselective approach of an aldehyde for an aldol reaction. nih.gov
Transition metals are also employed in desymmetrization. Rhodium(III) catalysis has been used for the C-H alkylation of diarylmethylamines, and rhodium(I) complexes have been tested for their catalytic activity on 3-phenylcyclobutanone as a model substrate for desymmetrization. unive.itua.es The Baeyer-Villiger oxidation, another key rearrangement, has also been rendered enantioselective for the desymmetrization of 3-phenylcyclobutanone using chiral catalysts. sci-hub.senih.gov
Catalytic Strategies in 3 Phenylcyclobutanone Oxime Chemistry
Enantioselective Desymmetrization of Prochiral Cyclobutanone (B123998) Precursors
The enantioselective desymmetrization of prochiral cyclobutanone precursors represents a powerful and atom-economical strategy for accessing chiral building blocks. This approach introduces chirality by selectively functionalizing one of two identical prochiral faces or groups in a symmetrical starting material, often a 3-substituted cyclobutanone. Various catalytic systems, including organocatalysts and transition-metal complexes, have been successfully employed to achieve high levels of stereocontrol in these transformations.
The inherent ring strain of cyclobutanones makes them particularly suitable for a range of chemical transformations, and their desymmetrization provides a direct route to enantiomerically enriched compounds. nih.gov Strategies for the desymmetrization of prochiral 3-substituted cyclobutanones primarily involve α-functionalization, where a catalyst controls the stereoselective formation of a new stereocenter adjacent to the carbonyl group. nih.govnih.gov
One notable approach involves the organocatalyzed Michael addition of prochiral 3-substituted cyclobutanones to nitroalkenes. sorbonne-universite.fr This reaction creates enantiomerically enriched 2-alkyl-3-aryl(alkyl) cyclobutanones with up to three contiguous stereogenic centers. For instance, the reaction of 3-(4-tolyl)cyclobutanone with trans-β-nitrostyrene can be catalyzed by various organocatalysts to yield the corresponding Michael adduct. A screening of catalysts, including L-proline and its derivatives, as well as thiourea (B124793) and squaramide derivatives, has been conducted to optimize the reaction conditions. sorbonne-universite.fr The Jacobsen thiourea derivative, in particular, has shown utility as a bifunctional organocatalyst in these transformations. sorbonne-universite.fr The diastereomeric and enantiomeric selectivities of the products are highly dependent on the choice of catalyst and solvent. sorbonne-universite.fr
Another powerful strategy for the desymmetrization of prochiral cyclobutanones is the enantioselective condensation with hydroxylamine (B1172632) derivatives to directly form chiral oxime esters. nih.gov This method avoids the often competing aza-Baeyer–Villiger reaction. Specifically, the condensation of prochiral 3-substituted cyclobutanones with diphenylphosphinyl hydroxylamine, catalyzed by a chiral Brønsted acid, can produce axially chiral oxime esters with high yield and enantioselectivity. nih.gov Computational analysis has highlighted the critical role of the Brønsted acid in facilitating this successful condensation. nih.gov This method is applicable to a variety of 3-substituted cyclobutanones with both electron-donating and electron-withdrawing groups on an aryl substituent, as well as alkyl-substituted cyclobutanones. nih.gov The resulting axially chiral oxime esters are versatile intermediates that can undergo further transformations, such as a base-triggered ring contraction to yield cyanocyclopropanes, transferring chirality from the axial intermediate to a point stereocenter. nih.gov
The enantioselective deprotonation of 3-phenylcyclobutanone (B1345705) using a chiral lithium amide has also been reported. nih.gov The resulting chiral enolate can be trapped with an electrophile, such as triethylsilyl chloride, to generate a chiral silyl (B83357) enol ether with high enantiomeric excess. This intermediate can then participate in subsequent reactions, like aldol (B89426) additions, to create more complex chiral structures. nih.gov
Furthermore, transition-metal catalysis has been applied to the desymmetrization of cyclobutanone derivatives. For example, cationic palladium(II) complexes have been used to catalyze the Baeyer-Villiger oxidation of 3-aryl-substituted cyclobutanones with high stereoselectivity. acs.org
The following table summarizes selected research findings on the enantioselective desymmetrization of prochiral cyclobutanone precursors.
Table 1: Catalytic Enantioselective Desymmetrization of Prochiral Cyclobutanone Precursors
| Precursor | Reagent/Reaction Type | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Ref |
|---|---|---|---|---|---|---|---|
| 3-(4-Tolyl)cyclobutanone | Michael addition with trans-β-nitrostyrene | Jacobsen thiourea derivative (IV) | 2-(1-Nitro-2-phenylethyl)-3-(p-tolyl)cyclobutanone | up to 66 | good | 47-73% ee | sorbonne-universite.fr |
| 3-Phenylcyclobutanone | Deprotonation | Chiral lithium amide (2) | 3-Phenyl-1-(triethylsilyloxy)cyclobut-1-ene | - | - | 96:4 er | nih.gov |
| 3-(p-Tolyl)cyclobutanone | Condensation with diphenylphosphinyl hydroxylamine | Chiral Phosphoric Acid (CPA 7e) | Axially chiral oxime ester | 96 | - | 97:3 er | nih.gov |
| 3-(o-Chlorophenyl)cyclobutanone | Condensation with diphenylphosphinyl hydroxylamine | Chiral Phosphoric Acid (CPA 7e) | Axially chiral oxime ester | 91 | - | 96:4 er | nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| 3-Phenylcyclobutanone |
| 3-Phenylcyclobutanone oxime |
| 3-(4-Tolyl)cyclobutanone |
| trans-β-Nitrostyrene |
| L-proline |
| Jacobsen thiourea derivative |
| Squaramide |
| 2-(1-Nitro-2-phenylethyl)-3-(p-tolyl)cyclobutanone |
| Diphenylphosphinyl hydroxylamine |
| Chiral Phosphoric Acid |
| Axially chiral oxime ester |
| Cyanocyclopropane |
| Chiral lithium amide |
| Triethylsilyl chloride |
| 3-Phenyl-1-(triethylsilyloxy)cyclobut-1-ene |
| Cationic palladium(II) complex |
| Chiral lactone |
Synthetic Applications of 3 Phenylcyclobutanone Oxime As a Building Block
Access to Nitrogen-Containing Heterocycles
The inherent reactivity of the oxime group in 3-phenylcyclobutanone (B1345705) oxime is effectively harnessed for the synthesis of nitrogenous heterocyclic compounds. Through characteristic reactions such as the Beckmann rearrangement and by utilizing its ketone precursor in multicomponent reactions, access to valuable lactams and thiophenes is achieved.
The conversion of cyclic oximes into lactams via the Beckmann rearrangement is a classic and powerful transformation in organic synthesis. wikipedia.org In the case of 3-phenylcyclobutanone oxime, this acid-catalyzed rearrangement leads to the formation of a γ-lactam, which is a derivative of pyrrolidinone. rsc.org The reaction proceeds through protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). csbsju.edumasterorganicchemistry.com This is followed by a concerted 1,2-alkyl shift, where one of the carbon atoms of the cyclobutane (B1203170) ring migrates to the electron-deficient nitrogen, leading to ring expansion and the simultaneous expulsion of water. organic-chemistry.org The migrating carbon is typically the one positioned anti-periplanar to the leaving group on the nitrogen. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final five-membered lactam product is formed. csbsju.edu
This transformation is significant as the pyrrolidinone core is a prevalent structural motif in many biologically active compounds and natural products. The reaction can be promoted by a range of Brønsted and Lewis acids.
Table 1: Representative Conditions for Beckmann Rearrangement
| Starting Material | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Cyclohexanone Oxime | Sulfuric Acid | Caprolactam | wikipedia.org |
| Acetone Oxime | Acetic Acid, HCl, Acetic Anhydride (B1165640) | N-Methylacetamide | wikipedia.org |
| General Ketoximes | Triphosphazene | Amides/Lactams | organic-chemistry.org |
| This compound | Brønsted Acid (e.g., H₂SO₄) | 4-Phenylpyrrolidin-2-one | wikipedia.orgrsc.org |
While not a direct reaction of the oxime, the ketone precursor, 3-phenylcyclobutanone, is an ideal substrate for the Gewald reaction, a multicomponent condensation that provides access to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The Gewald reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine. mdpi.com
The mechanism begins with a Knoevenagel condensation between 3-phenylcyclobutanone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final polysubstituted 2-aminothiophene product. wikipedia.org These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry and materials science. nih.govumich.edu
Table 2: Gewald Reaction for Aminothiophene Synthesis
| Ketone Component | α-Cyanoester | Base | Product Type | Reference |
|---|---|---|---|---|
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | wikipedia.org |
| Acetone | Malononitrile | Triethylamine (B128534) | 2-Amino-4-methylthiophene-3-carbonitrile | organic-chemistry.org |
| 3-Phenylcyclobutanone | Ethyl Cyanoacetate | Morpholine | Ethyl 2-amino-4-phenyl-4,5-dihydro-cyclobuta[b]thiophene-3-carboxylate | wikipedia.orgorganic-chemistry.org |
Construction of Carbocyclic Systems
The strain energy inherent in the four-membered ring of cyclobutanones makes them valuable precursors for constructing more complex carbocyclic frameworks through transition-metal-catalyzed C-C bond activation. acs.org
The parent ketone, 3-phenylcyclobutanone, can undergo a "cut-and-sew" transformation where a C-C bond within the four-membered ring is cleaved and subsequently reformed with an external coupling partner, such as an alkene or alkyne. acs.org This strategy provides access to bridged and fused ring systems that are challenging to synthesize using traditional methods like the intramolecular Diels-Alder reaction. nih.govnih.gov Rhodium and other transition-metal catalysts are often employed to facilitate this process. nih.govpku.edu.cn For instance, in a formal [4+2] cycloaddition, the cyclobutanone (B123998) acts as a four-carbon synthon that couples with a two-carbon π-system (the dienophile) to generate bridged bicyclic structures, such as bicyclo[3.2.1]octanes. nih.gov The ketone functionality in the resulting product serves as a convenient handle for further synthetic manipulations. nih.gov
Derivatization to Amines and Nitriles
The oxime functionality is readily converted into other important nitrogen-containing groups, most notably amines, through reduction.
The reduction of this compound provides direct access to 3-phenylcyclobutylamine, a valuable chiral amine. The stereochemical outcome of this reduction—yielding either the cis or trans diastereomer—is of significant interest. The reduction of the parent ketone, 3-phenylcyclobutanone, with various hydride reagents has been shown to be highly selective for the cis-alcohol, driven by the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model. vub.ac.be
A similar stereochemical control is sought in the reduction of the corresponding oxime. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting amine product. beilstein-journals.org Catalytic hydrogenation, for example using Raney Nickel, is a common method for reducing oximes to primary amines. utc.edu The stereoselectivity can be influenced by the catalyst, solvent, and the geometry (E/Z) of the oxime precursor. beilstein-journals.orgthieme.de The synthesis of enantiomerically pure chiral amines is a major focus in medicinal chemistry, and stereoselective reductions of imines and their derivatives are a key strategy to achieve this. acs.org
Table 3: Potential Stereoselective Reduction of this compound
| Reducing Agent | Expected Major Product | Rationale/Related Transformation | Reference |
|---|---|---|---|
| H₂, Raney-Ni | cis- and trans-3-Phenylcyclobutylamine mixture | Standard catalytic hydrogenation of oximes | utc.edu |
| NaBH₄, LiAlH₄ | cis-3-Phenylcyclobutylamine | Preference for anti-facial attack to minimize torsional strain, by analogy to ketone reduction | vub.ac.be |
| H₂, Chiral Catalyst | Enantiomerically enriched cis- or trans-amine | Asymmetric reduction of imines/oximes | acs.org |
| Trichlorosilane, Chiral Lewis Base | Diastereomerically enriched amine | Organocatalytic reduction systems show high stereoselectivity | acs.org |
Synthesis of Aliphatic Nitriles
This compound has emerged as a valuable precursor for the synthesis of aliphatic nitriles through a ring-opening cross-coupling reaction. nih.gov A notable method involves the use of sulfuryl fluoride (B91410) (SO2F2) to mediate the reaction between cyclobutanone oxime derivatives and various alkenes. nih.govnih.gov This transformation provides access to a range of δ-olefin-containing aliphatic nitriles, which are significant structural motifs in functional materials and biologically active molecules. nih.govbeilstein-journals.org
The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) oxide (Cu₂O), and a base like potassium acetate (B1210297). nih.govbeilstein-journals.org The process is initiated by the reaction of the cyclobutanone oxime with SO2F2, which forms an activated fluorosulfonate intermediate. beilstein-journals.org This intermediate then undergoes a single-electron reduction catalyzed by the copper species to generate an iminyl radical. beilstein-journals.org The inherent ring strain of the cyclobutyl group facilitates a β-scission of the C-C bond, leading to the formation of a C-centered radical. beilstein-journals.org This radical is subsequently trapped by an alkene, and further steps involving the copper catalyst regenerate the active catalyst and yield the final aliphatic nitrile product. beilstein-journals.org
The reaction conditions generally involve heating a mixture of the cyclobutanone oxime, an alkene, a copper catalyst, and a base in a solvent such as dioxane or DMSO at 100 °C under an SO2F2 atmosphere. nih.govbeilstein-journals.org This method is valued for its broad substrate scope and the production of nitriles with a specific (E)-configuration at the newly formed double bond. nih.govbeilstein-journals.org
Table 1: Synthesis of δ-Olefin-Containing Aliphatic Nitriles from Cyclobutanone Oximes and Alkenes Reaction conditions: A mixture of cyclobutanone oxime derivative (3.0 mmol), alkene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (10.0 mmol) in dioxane or DMSO (0.1 M) was stirred at 100 °C under an SO₂F₂ atmosphere for 12 h. nih.govbeilstein-journals.org
| Cyclobutanone Oxime Derivative | Alkene | Product | Yield (%) |
| This compound | 1,1-Diphenylethylene | 6,6-Diphenyl-4-phenylhex-5-enenitrile | 75% |
| Cyclobutanone oxime | 1,1-Diphenylethylene | 6,6-Diphenylhex-5-enenitrile | 82% |
| 3-Methylcyclobutanone oxime | 1,1-Diphenylethylene | 4-Methyl-6,6-diphenylhex-5-enenitrile | 78% |
| 3-Pentylcyclobutanone oxime | Styrene (B11656) | 4-Pentyl-6-phenylhex-5-enenitrile | 65% |
| This compound | 4-Methylstyrene | 6-(p-Tolyl)-4-phenylhex-5-enenitrile | 72% |
Preparation of Functionalized Alkyl Chains
The utility of this compound as a building block extends to the preparation of functionalized alkyl chains. The same sulfuryl fluoride-mediated ring-opening cross-coupling reaction used for nitrile synthesis serves as an effective method for constructing elongated and functionalized carbon chains. beilstein-journals.orgresearchgate.net This transformation leverages the ring strain of the cyclobutanone core to drive the formation of a linear alkyl chain bearing both a nitrile group and a terminal alkene. beilstein-journals.org
This synthetic strategy is significant as it allows for the creation of complex C(sp²)-C(sp³) bonds from readily available starting materials. nih.gov The reaction effectively converts a cyclic ketone derivative into a versatile linear structure with multiple points for further chemical modification. The presence of the nitrile group allows for a variety of subsequent transformations, such as reduction to amines or hydrolysis to carboxylic acids, while the terminal alkene can participate in reactions like metathesis, hydrogenation, or polymerization.
The scope of the reaction allows for the incorporation of various substituents on both the cyclobutanone ring and the alkene partner, leading to a diverse array of functionalized alkyl chains. nih.gov For instance, starting with this compound and reacting it with different substituted styrenes or other alkenes can introduce a range of aryl and alkyl groups into the final product. nih.gov The consistent (E)-selectivity of the double bond formation adds another layer of stereochemical control to the synthesis. nih.gov
Table 2: Examples of Functionalized Alkyl Chains Prepared from Cyclobutanone Oximes The following table details the structure of the functionalized alkyl chains obtained through the SO₂F₂-mediated ring-opening cross-coupling reaction. nih.govbeilstein-journals.org
| Starting Cyclobutanone Oxime | Starting Alkene | Resulting Functionalized Alkyl Chain | Key Functional Groups |
| This compound | 1,1-Diphenylethylene | 6,6-Diphenyl-4-phenylhex-5-enenitrile | Phenyl, Nitrile, Terminal Alkene |
| Cyclobutanone oxime | Styrene | 6-Phenylhex-5-enenitrile | Phenyl, Nitrile, Terminal Alkene |
| 3-Chlorocyclobutanone oxime | 1,1-Diphenylethylene | 4-Chloro-6,6-diphenylhex-5-enenitrile | Chloro, Phenyl, Nitrile, Terminal Alkene |
| This compound | 1-Phenyl-1-propene | 4,6-Diphenylhept-5-enenitrile | Phenyl, Nitrile, Internal Alkene |
| 3,3-Dimethylcyclobutanone oxime | 1,1-Diphenylethylene | 4,4-Dimethyl-6,6-diphenylhex-5-enenitrile | Gem-dimethyl, Phenyl, Nitrile, Terminal Alkene |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The transformation of 3-phenylcyclobutanone (B1345705) oxime and its derivatives is a fertile ground for the development of innovative catalytic systems. The drive is to achieve higher efficiency, greater selectivity (chemo-, regio-, and stereoselectivity), and milder reaction conditions, aligning with the principles of green chemistry.
Recent advancements have moved beyond traditional acid catalysis for reactions like the Beckmann rearrangement. nih.govyoutube.com For instance, photoredox catalysis, often in conjunction with transition metals, has emerged as a powerful tool. Dual photoredox/titanium catalytic systems have been explored for the dehydroxylation of cyclobutanone (B123998) oximes, generating γ-cyanoalkyl radicals for further reactions. sigmaaldrich.com Similarly, the use of inexpensive and abundant copper catalysts has been demonstrated for the radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. rsc.org
The quest for enantioselectivity is a major frontier. While the reduction of the oxime to the corresponding amine is a known transformation google.com, the development of catalytic asymmetric methods is a key research focus. Nickel-catalyzed asymmetric hydrogenation of oximes to furnish chiral hydroxylamines represents a significant step forward, offering high enantiomeric excesses (e.e.) and yields. nih.gov The application of such systems to 3-phenylcyclobutanone oxime could provide access to valuable chiral cyclobutane-containing building blocks.
Organocatalysis also presents a promising avenue. The Beckmann rearrangement, for example, has been shown to be catalyzed by organocatalysts under mild conditions, avoiding the harsh acidic reagents traditionally used. nih.govnsf.gov The development of chiral organocatalysts for asymmetric transformations of this compound is an active area of investigation.
Future work in this area will likely focus on the design of multi-functional catalysts that can control complex reaction cascades involving this compound, enabling the rapid construction of molecular complexity from a simple starting material.
Exploration of New Reactivity Modes for this compound Derivatives
Beyond the classical reactions of oximes, researchers are uncovering new and synthetically valuable reactivity modes for this compound and its derivatives. The inherent ring strain of the cyclobutane (B1203170) moiety often provides a thermodynamic driving force for ring-opening or rearrangement reactions, leading to diverse molecular scaffolds.
A significant area of exploration is the generation of radical intermediates from the N-O bond of the oxime. mdpi.com For example, the use of sulfuryl fluoride (B91410) (SO₂F₂) has been shown to mediate a ring-opening cross-coupling of cyclobutanone oximes with alkenes to produce δ-olefin-containing aliphatic nitriles. mdpi.comnih.gov This transformation proceeds via an iminyl radical and subsequent β-scission of the cyclobutane ring. Photocatalysis has also been employed to initiate N-O bond cleavage, leading to a variety of products. mdpi.com
The derivatization of the oxime hydroxyl group into an oxime ether or ester opens up new reaction pathways. rsc.orgnih.gov These derivatives can act as precursors for iminyl radicals under different conditions and can be used in multicomponent reactions. For instance, cyclobutanone oxime esters have been used in three-component reactions with sulfur dioxide and N-alkyl-N-methacryloyl benzamides to generate sulfonyl-containing isoquinoline-1,3-(2H,4H)-diones. rsc.org
The Beckmann rearrangement of this compound itself leads to a γ-lactam, a valuable heterocyclic core. nih.gov Innovations in this area include performing the rearrangement via a transoximation reaction with a more stable oxime reagent under Brønsted acid catalysis. nih.gov The regioselectivity of this rearrangement is a key aspect of ongoing research, with the potential to selectively produce different lactam isomers.
Future research will likely uncover more sophisticated ring-opening and ring-expansion cascades, potentially triggered by novel catalytic methods, to access a wider range of carbocyclic and heterocyclic systems from this versatile precursor.
Integration into Complex Molecule Synthesis and Total Synthesis Strategies
The unique structural motifs accessible from this compound make it an attractive building block for the synthesis of complex molecules, including natural products and medicinally relevant compounds. nih.govnih.govmdpi.comselcuk.edu.tr The cyclobutane ring, γ-lactams, and various ring-opened products derived from this oxime are all prevalent in bioactive molecules.
Patents have disclosed the use of this compound as a key intermediate in the synthesis of 6-substituted phenoxychroman carboxylic acid derivatives, which have been investigated as antagonists for the DP2 receptor, with potential applications in treating allergic diseases like asthma. google.comgoogle.com This highlights the industrial relevance of this compound in medicinal chemistry.
The development of asymmetric catalytic transformations of this compound is crucial for its application in total synthesis. The ability to generate chiral cyclobutane amines, hydroxylamines, or lactams would provide access to enantiomerically pure building blocks for the synthesis of complex targets. For example, chiral hydroxylamines are valuable intermediates in the synthesis of various functional molecules. nih.gov
While a direct application of this compound in a completed total synthesis of a natural product is not yet prominently featured in the literature, the novel reactivity being developed suggests immense potential. The ring-opened nitrile products, for example, are versatile intermediates that can be further elaborated into a variety of functional groups. The γ-lactam core is a feature of many alkaloids and other biologically active compounds.
The future in this area will see the strategic incorporation of this compound-derived synthons into the retrosynthetic analysis of complex target molecules, leveraging the unique and efficient transformations being developed.
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights (Excluding basic identification data)
A deep understanding of reaction mechanisms is paramount for the rational design of new reactions and catalysts. Advanced spectroscopic techniques are playing an increasingly important role in elucidating the intricate details of transformations involving this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the prevalence of radical-mediated reactions of oximes, EPR spectroscopy is an invaluable tool for the direct detection and characterization of radical intermediates. nih.govresearchgate.net For instance, in the photolysis of oxime esters, EPR has been used to identify the formation of iminyl and alkyl radicals. nih.gov The application of operando film-electrochemical EPR spectroscopy is an emerging technique that could track radical intermediates in real-time during electrocatalytic transformations of surface-immobilized this compound derivatives. nih.gov
In-situ Infrared (IR) Spectroscopy: To monitor the progress of reactions in real-time, in-situ IR spectroscopy is a powerful technique. rsc.orgresearchgate.net It allows for the observation of the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sampling. This can be particularly useful for optimizing reaction conditions and for identifying transient species in the reactions of this compound.
Advanced Mass Spectrometry (MS): The identification of reactive intermediates is a significant challenge in mechanistic studies. High-resolution mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), can be used to detect and characterize transient charged intermediates in a reaction mixture. nih.gov Tandem MS (MS/MS) experiments can provide structural information on these intermediates, aiding in the elucidation of reaction pathways.
The synergy of these advanced spectroscopic techniques with computational modeling is expected to provide a comprehensive picture of the reaction landscapes of this compound, from the initial bond activations to the formation of the final products.
Theoretical and Computational Refinements for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern organic synthesis, and its application to the chemistry of this compound is providing deep mechanistic insights and predictive power.
Density Functional Theory (DFT) Calculations: DFT calculations are being widely used to model reaction pathways and transition states for reactions involving oximes. For the Beckmann rearrangement, computational studies have been employed to investigate whether the reaction proceeds through a concerted or a stepwise mechanism, depending on the substrate and reaction conditions. Such studies can predict the activation energies for different pathways, explaining observed regioselectivities and guiding the design of catalysts that favor a desired outcome. DFT can also be used to understand the role of weak interactions between a catalyst and substrate in controlling reaction efficiency and stereoselectivity, as has been shown for the nickel-catalyzed asymmetric hydrogenation of oximes. nih.gov
Prediction of Spectroscopic Properties: Computational methods are also being used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of intermediates and products. For example, DFT calculations of NMR chemical shifts have been used to reliably determine the E/Z configuration of oxime isomers, a critical piece of information for understanding their reactivity. nih.gov
The future of computational chemistry in this field lies in the development of more accurate and efficient methods to handle complex reaction systems, including the explicit treatment of solvent effects and the modeling of entire catalytic cycles. Machine learning and artificial intelligence are also poised to play a role in predicting the outcomes of reactions involving this compound and in the de novo design of catalysts with enhanced properties.
Q & A
Q. What factors influence the stereochemical outcome of 3-phenylcyclobutanone oxime reductions, and how can experimental conditions be optimized to achieve high diastereoselectivity?
The stereoselectivity of 3-phenylcyclobutanone reductions (e.g., with LiAlH₄) is primarily driven by torsional strain minimization during anti-facial nucleophilic attack. Computational studies (Boltzmann-averaged cis:trans ratios) align with experimental data, showing a preference for cis-alcohol formation (~82–92% selectivity). To optimize selectivity, use sterically bulky reducing agents (e.g., N-selectride) and monitor temperature effects, as computational models suggest reagent bulkiness suppresses competing transition states .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous oxime derivatives require standard precautions:
- Use nitrile gloves and lab coats to avoid skin contact.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Dispose of waste via certified chemical disposal services to avoid environmental contamination. Reference protocols for structurally similar compounds (e.g., 3-oxo-2-phenylbutanamide) emphasize avoiding inhalation and ensuring proper ventilation .
Q. How can researchers synthesize this compound derivatives with high purity?
Key steps include:
- Oxime formation: React 3-phenylcyclobutanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, using a 1.5:1 molar excess of NH₂OH·HCl to ensure complete conversion.
- Purification: Extract crude products with ethyl acetate and use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate oxime derivatives. Validate purity via NMR and HPLC .
Advanced Research Questions
Q. How do computational models explain discrepancies between experimental and theoretical diastereoselectivity ratios in 3-phenylcyclobutanone reductions?
For 3-phenylcyclobutanone, experimental cis:trans ratios (e.g., 92% with N-selectride) deviate slightly from computational predictions (82% with NTBH). This discrepancy arises from steric effects of sec-butyl groups in selectride reagents, which are not fully captured in gas-phase DFT calculations. Advanced modeling should incorporate solvent effects (e.g., THF polarity) and explicit reagent structures to improve accuracy .
Q. What mechanistic insights explain the role of N-heterocyclic carbenes (NHCs) in catalyzing this compound ring-opening reactions?
NHCs facilitate single-electron transfer (SET) events between Breslow intermediates (generated from aldehydes) and oxime esters. The enolate form of the Breslow intermediate induces radical formation, leading to iminyl and ketyl radicals that drive ring-opening acylation. Kinetic studies show that base strength (e.g., DBU vs. KOtBu) modulates the SET efficiency, impacting yields of ketonitrile products .
Q. How can researchers resolve contradictions in toxicity data for oxime derivatives during environmental risk assessment?
Conflicting ecotoxicity data (e.g., aquatic hazard classifications) often stem from variations in test organisms and exposure durations. For this compound, apply tiered testing:
Q. What analytical methods are most effective for detecting trace this compound metabolites in complex matrices?
For forensic or environmental samples:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 189 → 145 (quantifier) and 189 → 117 (qualifier).
- Validation : Follow FDA guidelines for LOD (0.1 µg/L) and LOQ (0.3 µg/L) in soil/water matrices. Include internal standards (e.g., deuterated oxamyl) to correct for matrix effects .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
